molecular formula C16H22O B14253195 (5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-one CAS No. 205057-17-6

(5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-one

Cat. No.: B14253195
CAS No.: 205057-17-6
M. Wt: 230.34 g/mol
InChI Key: YTGBBHOCDKGLED-PUODRLBUSA-N
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Description

(5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-one is a complex organic compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-one typically involves the use of cyclohexanone as a starting material. The key steps in the synthetic route include:

    Alkylation: The cyclohexanone undergoes alkylation with 2-phenylpropan-2-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of (5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol: Similar structure but with an alcohol group instead of a ketone.

    (5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexane: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness

(5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both a ketone and a phenylpropan-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

205057-17-6

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C16H22O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3/t12-,14?/m1/s1

InChI Key

YTGBBHOCDKGLED-PUODRLBUSA-N

Isomeric SMILES

C[C@@H]1CCC(C(=O)C1)C(C)(C)C2=CC=CC=C2

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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